Merremoside D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

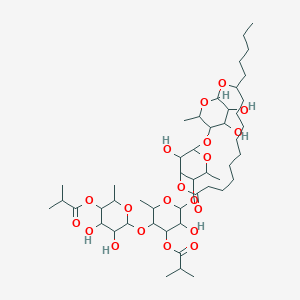

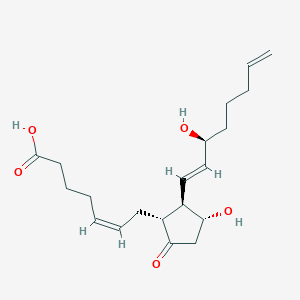

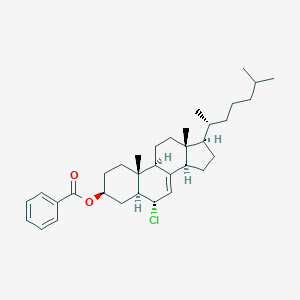

Merremoside D is a type of resin glycoside, a class of novel and complex glycolipids . These compounds are mainly found in plants of the Convolvulaceae family . Merremoside D is one of the resin glycosides that have been synthesized . The structure of resin glycosides consists of three ingredients: an oligosaccharide chain, a long-chain fatty acid aglycone, and modified acyl groups .

Synthesis Analysis

The first synthesis of the purported structure of Merremoside D was achieved in 22 longest linear steps . The de novo asymmetric synthesis relied on the use of asymmetric catalysis to selectively install all 21 stereocenters in the final compounds from commercially available achiral starting materials .Molecular Structure Analysis

The molecular structure of synthetic Merremoside D was completely assigned using adiabatic gradient 2D NMR techniques . The assignments were compared with the limited NMR data reported for natural Merremoside D, allowing for the tentative confirmation of its structure .Chemical Reactions Analysis

The total synthesis of Merremoside D demonstrated the power of a de novo approach . The synthesis involved various chemical reactions, including asymmetric catalysis, to install all 21 stereocenters in the final compounds .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Pharmacological Activities

Merremoside D, sourced from the genus Merremia Dennst. ex Endl., is recognized for its significant therapeutic potential owing to its rich variety of structurally diverse phytochemicals. The genus Merremia is acknowledged for its nutritional value, ethnomedicinal uses, and pharmacological activities, with emphasis on its potential as a promising medicinal plant exhibiting various pharmaceutical potentials. However, it is noted that clinical studies to validate the efficacy and understand the underlying mechanisms of these bioactivities are lacking, thereby presenting a direction for future research. Furthermore, the nutritional and antinutritional constituents of Merremia species have been examined, suggesting high nutritional quality suitable for inclusion in livestock diets. Toxicity reports indicate the general safety of most Merremia species for human and animal use, although caution is advised with prolonged chronic administration (Olatunji et al., 2021).

Anti-inflammatory and Anti-arthritic Activities

Merremia tridentata, a plant from the same genus, has been explored for its anti-inflammatory and anti-arthritic properties. Studies conducted on male albino rats using various extracts of Merremia tridentata demonstrated significant dose-dependent activities in acute inflammation and arthritis models. The ethanol extract of M. tridentata showcased promising results, exhibiting substantial anti-inflammatory and anti-arthritic activities, which opens avenues for further exploration of Merremia species in the treatment of inflammatory and arthritic conditions (Kamalutheen et al., 2009).

Data Mining and Machine Learning in Medical Research

While not directly linked to Merremoside D, the advances in data mining and machine learning techniques offer significant potential in medical research and the development of treatments. These techniques are instrumental in transforming vast amounts of genetic and clinical data into valuable knowledge, paving the way for innovative therapeutic strategies and personalized medicine. This approach is particularly relevant in the context of diseases such as diabetes mellitus, where extensive research data can be analyzed to generate new hypotheses and facilitate deeper understanding and further investigation (Kavakiotis et al., 2017).

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

115655-78-2 |

|---|---|

Produktname |

Merremoside D |

Molekularformel |

C48H82O20 |

Molekulargewicht |

979.2 g/mol |

IUPAC-Name |

[4,5-dihydroxy-6-[5-hydroxy-2-methyl-4-(2-methylpropanoyloxy)-6-[(24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl)oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C48H82O20/c1-10-11-17-20-29-21-18-15-13-12-14-16-19-22-30(49)63-41-35(54)47(66-38-26(7)58-45(62-29)33(52)32(38)51)60-27(8)39(41)68-48-36(55)42(65-44(57)24(4)5)40(28(9)61-48)67-46-34(53)31(50)37(25(6)59-46)64-43(56)23(2)3/h23-29,31-42,45-48,50-55H,10-22H2,1-9H3 |

InChI-Schlüssel |

VTFUTZVTYIBPGV-UHFFFAOYSA-N |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)OC(=O)C(C)C)O)C)OC5C(OC(O1)C(C5O)O)C)O |

Kanonische SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)OC(=O)C(C)C)O)C)OC5C(OC(O1)C(C5O)O)C)O |

Synonyme |

merremoside D merremoside-D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)

![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)

![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)

![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)